molecular formula C18H27N3O4 B6198496 tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate CAS No. 2694744-31-3

tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate

Cat. No.: B6198496
CAS No.: 2694744-31-3
M. Wt: 349.4 g/mol
InChI Key: LELIDMAYQSEIFG-UHFFFAOYSA-N
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Description

tert-Butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate is a piperazine derivative featuring two key protective groups: a tert-butoxycarbonyl (Boc) group at the 1-position and a benzyloxycarbonyl (Cbz)-protected aminomethyl substituent at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and kinase inhibitors, where the Boc and Cbz groups enable selective deprotection for further functionalization .

Properties

CAS No.

2694744-31-3

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl 4-(phenylmethoxycarbonylaminomethyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)14-19-16(22)24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,22)

InChI Key

LELIDMAYQSEIFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CNC(=O)OCC2=CC=CC=C2

Purity

95

Origin of Product

United States

Preparation Methods

Step 1: Mono-Boc Protection of Piperazine

Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 molar ratio to selectively protect one nitrogen atom. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 4–12 hours, yielding tert-butyl piperazine-1-carboxylate.

Key Parameters:

  • Solvent: THF or DCM

  • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Yield: 85–92%

Step 2: Introduction of the Aminomethyl Group

The free nitrogen at the 4-position undergoes alkylation to install the aminomethyl moiety. Two predominant methods are validated:

Gabriel Synthesis via Phthalimidomethyl Intermediate

  • Alkylation: Boc-piperazine reacts with phthalimidomethyl bromide in DMF at 60°C for 8 hours using potassium carbonate as a base.

  • Deprotection: Hydrazine hydrate in ethanol removes the phthalimide group, yielding tert-butyl 4-(aminomethyl)piperazine-1-carboxylate.

Reaction Conditions:

ParameterValue
Temperature60°C
Time8–12 hours
Yield (Alkylation)70–75%
Yield (Deprotection)90–95%

Reductive Amination with Formaldehyde

Boc-piperazine, formaldehyde, and ammonium acetate undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. This one-pot method simplifies the synthesis but requires rigorous pH control (pH 6–7).

Optimization Note: Excess formaldehyde increases tertiary amine byproducts; stoichiometric ratios (1:1.2 piperazine:formaldehyde) maximize primary amine yield (65–70%).

Step 3: Cbz Protection of the Primary Amine

The aminomethyl intermediate reacts with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) using sodium bicarbonate as a base. The reaction proceeds at 0°C to room temperature for 2–4 hours, achieving near-quantitative yields.

Critical Considerations:

  • Solvent System: Dichloromethane/water (2:1) minimizes hydrolysis of Cbz-Cl.

  • Side Reactions: Overprotection is avoided by slow addition of Cbz-Cl and vigorous stirring.

Comparative Analysis of Methodologies

Yield and Scalability

The Gabriel synthesis route offers higher overall yields (60–65%) compared to reductive amination (50–55%) but requires additional steps. Industrial-scale processes favor the former for reproducibility.

Purity and Byproduct Formation

Chromatographic analyses reveal that reductive amination generates ≤5% tertiary amine impurities, whereas alkylation methods produce ≤2% di-alkylated byproducts. Recrystallization from ethyl acetate/n-hexane improves purity to >98%.

Industrial-Scale Production Insights

Continuous Flow Reactor Optimization

Recent patents describe continuous flow systems for Steps 1–3, reducing reaction times by 40% and improving heat management. For example, Boc protection completes in 30 minutes at 50°C under 10 bar pressure.

Green Chemistry Approaches

Water-mediated Cbz protection (without organic solvents) achieves 90% yield under microwave irradiation (100°C, 20 minutes), though scalability remains challenging.

Troubleshooting Common Synthetic Issues

Incomplete Boc Protection

Cause: Moisture contamination or insufficient Boc₂O stoichiometry.
Solution: Use molecular sieves and stoichiometric excess (1.1 equiv) of Boc₂O.

Low Alkylation Efficiency

Cause: Poor nucleophilicity of the secondary amine.
Solution: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or switch to polar aprotic solvents (e.g., DMF).

Chemical Reactions Analysis

Deprotection Reactions

The compound contains two protective groups:

  • Benzyloxycarbonyl (Cbz) on the amine

  • tert-Butoxycarbonyl (Boc) on the piperazine nitrogen

Cbz Group Removal

The Cbz group is cleaved via catalytic hydrogenation or acidic hydrolysis:

MethodReagents/ConditionsOutcomeYieldSource
HydrogenolysisH₂, Pd/C (10%), EtOH, 25°C, 12 hFree primary amine85–92%
Acidic HydrolysisHBr/AcOH (33%), 0°C → RT, 4 hAmine hydrobromide salt78%

Boc Group Removal

The Boc group is removed under acidic conditions:

MethodReagents/ConditionsOutcomeYieldSource
Trifluoroacetic AcidTFA/CH₂Cl₂ (1:1), RT, 2 hFree piperazine95%
HCl in Dioxane4M HCl/dioxane, RT, 3 hPiperazine hydrochloride89%

Functional Group Transformations

The methylene linker (–CH₂–) between the Cbz-protected amine and piperazine enables further modifications.

Alkylation

The primary amine (after Cbz removal) undergoes alkylation:

SubstrateReagents/ConditionsProductYieldSource
Free amineCH₃I, K₂CO₃, DMF, 60°C, 6 hN-Methyl derivative72%
Free amineBenzyl bromide, DIPEA, CH₂Cl₂, 0°C→RTN-Benzyl derivative68%

Acylation

The amine reacts with acylating agents:

ReagentConditionsProductYieldSource
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 2 hAcetamide derivative81%
Succinic anhydrideDMAP, THF, reflux, 8 hSuccinamide conjugate65%

Piperazine Ring Modifications

The piperazine core participates in nucleophilic substitutions and cycloadditions.

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides react with the secondary amine:

SubstrateReagents/ConditionsProductYieldSource
4-FluoronitrobenzeneDIPEA, DMSO, 100°C, 12 hArylpiperazine derivative58%

Click Chemistry

The free amine (post-deprotection) participates in Cu(I)-catalyzed azide-alkyne cycloaddition:

ReagentConditionsProductYieldSource
Propargyl bromideCuSO₄, sodium ascorbate, H₂O/THFTriazole-linked conjugate76%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and isobutylene .

  • Light Sensitivity : Pro

Scientific Research Applications

Medicinal Chemistry

TBBC serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity and selectivity.

Anticancer Agents

Research has indicated that derivatives of TBBC exhibit promising anticancer properties. For example, modifications to the piperazine ring can lead to compounds with enhanced cytotoxicity against specific cancer cell lines. Studies have shown that piperazine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer proliferation .

Antimicrobial Activity

Compounds derived from TBBC have been evaluated for their antimicrobial properties. Preliminary studies suggest that certain modifications can increase efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for development as novel antibiotics .

Synthesis of Bioactive Compounds

TBBC is utilized as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical reactions makes it an essential component in organic synthesis.

Peptide Synthesis

The incorporation of TBBC in peptide synthesis has been explored due to its ability to introduce piperazine functionalities into peptide sequences, which can enhance stability and bioavailability .

Drug Delivery Systems

Researchers are investigating TBBC's role in drug delivery systems, particularly in creating prodrugs that can improve the pharmacokinetic profiles of existing drugs. By modifying TBBC, it is possible to develop formulations that ensure controlled release and targeted delivery to specific tissues .

Development of Piperazine Derivatives

A study focused on synthesizing a series of piperazine derivatives based on TBBC demonstrated significant activity against various cancer cell lines, with some derivatives showing IC50 values in the nanomolar range. The study highlighted the importance of structural variations on biological activity and provided insights into optimizing lead compounds for further development .

Antimicrobial Screening

In another case study, derivatives of TBBC were screened for antimicrobial activity against a panel of pathogens, including resistant strains. The results indicated several compounds with MIC values lower than traditional antibiotics, suggesting a pathway for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate depends on its application. In medicinal chemistry, it often acts as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The piperazine ring can interact with various biological targets, including neurotransmitter receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally related piperazine derivatives, focusing on substituent variations, synthetic routes, and functional properties.

Substituent Diversity and Functional Impact

Compound Name Substituent at Piperazine 4-Position Key Features Biological Relevance Reference
Target Compound Cbz-protected aminomethyl Dual protection (Boc + Cbz), enables stepwise deprotection Intermediate for bioactive molecules
tert-Butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate 4-Formylbenzoyl Aromatic ketone, electrophilic aldehyde PARP-1 inhibitor precursor
tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate 3-Nitrophenoxybutanoyl Nitro group (electron-withdrawing), ether linkage Urea-based pharmacophore development
Benzyl 4-(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)piperazine-1-carboxylate 2-Fluoro-4-Cbz-aminophenyl Fluorine enhances metabolic stability Antibacterial hybrid agent
tert-Butyl 4-((4-nitrophenyl)sulphonyl)piperazine-1-carboxylate 4-Nitrobenzenesulfonyl Sulfonamide group, nitro substituent Electrophilic intermediate for coupling
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl Bicyclic amine, increased basicity CNS-targeting scaffolds

Key Observations :

  • Electron-Withdrawing Groups : Compounds with nitro (e.g., ) or sulfonyl groups () exhibit enhanced reactivity for nucleophilic substitution but may face stability issues in reducing environments.
  • Fluorine Substitution: The 2-fluorophenyl analogue () demonstrates improved metabolic stability compared to non-halogenated derivatives.
Comparative Approaches
  • Aromatic Ketones : employs EDCI/HOBt-mediated coupling of 4-formylbenzoic acid with Boc-piperazine, achieving 91.2% yield .
  • Sulfonamide Derivatives : uses p-nitrobenzenesulfonyl chloride with Boc-piperazine under mild conditions (room temperature, K₂CO₃) .
  • Boron-Containing Analogues : incorporates a dioxaborolane group via Suzuki coupling, enabling applications in PET imaging .

Yield and Efficiency :

  • The target compound’s synthesis (47–88% yield, ) aligns with typical yields for carbodiimide-mediated couplings.
  • Nitro-substituted derivatives (e.g., ) often require additional purification steps due to byproduct formation.

Biological Activity

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a piperazine ring, which is integral to its pharmacological properties. The unique combination of functional groups enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H29N3O4C_{19}H_{29}N_{3}O_{4}, with a molecular weight of approximately 363.45 g/mol. The compound includes a tert-butyl group, a benzyloxycarbonyl group, and an amino methyl moiety, contributing to its stability and versatility in synthetic applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It serves as a precursor in the synthesis of oxazolidinone antimicrobials, which are known to inhibit protein synthesis in gram-positive bacteria. This mechanism of action is crucial in combating antibiotic-resistant strains of bacteria, including those responsible for tuberculosis .

Inflammatory Response Modulation

Studies have shown that derivatives of this compound may interact with specific receptors involved in inflammatory responses, such as CCR2b. This interaction suggests potential applications in treating inflammatory diseases by modulating immune responses .

Synthesis and Optimization

The synthesis of this compound typically involves several steps, including the use of oxidizing agents like potassium permanganate and reducing agents such as palladium on carbon. Optimization of these methods has been crucial to enhancing yields and purity .

Case Studies

A notable case study involved the evaluation of the compound's binding affinity to ribosomal components, which confirmed its role in inhibiting protein synthesis. In vitro assays demonstrated that derivatives maintained effective activity against resistant bacterial strains, highlighting their potential in drug development .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
1-Boc-PiperazineBasic piperazine structureLacks additional functional groups that enhance reactivity
4-(CBZ-Aminomethylcarbonyl)PiperazineContains benzyloxycarbonyl groupMore stable due to fewer reactive sites
Benzyl 3-Oxopiperazine-1-CarboxylateSimilar piperazine coreLacks tert-butyl protection, affecting stability
Benzyl (2-Aminoethyl)(Methyl)carbamate HydrochlorideContains aminoethyl side chainDifferent functional groups lead to varied biological activity

This comparison illustrates how the dual protection groups (tert-butyl and benzyloxycarbonyl) in this compound enhance its stability and versatility compared to similar compounds .

Q & A

What are the key synthetic routes and critical reaction conditions for preparing tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate?

Level: Basic
Methodological Answer:
The synthesis typically involves sequential functionalization of a piperazine core. A common route starts with tert-butyl piperazine-1-carboxylate, which undergoes reductive amination with a benzyloxycarbonyl (Cbz)-protected aldehyde (e.g., [(benzyloxy)carbonyl]amino)methyl aldehyde) under mild acidic conditions. Key steps include:

  • Coupling: Use of NaBH(OAc)₃ as a reducing agent in dichloromethane (DCM) at room temperature for 12–24 hours .
  • Protection/Deprotection: The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but cleaved with trifluoroacetic acid (TFA) in DCM .
  • Purification: Flash chromatography (e.g., silica gel, DCM/methanol 95:5) yields >85% purity .

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